

Check Availability & Pricing

# Common adverse events of Izuforant in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Izuforant |           |
| Cat. No.:            | B12394326 | Get Quote |

## **Technical Support Center: Izuforant Clinical Trials**

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of **Izuforant**.

## Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of **Izuforant** observed in clinical trials?

A1: Based on available clinical trial data, **Izuforant** has been generally well-tolerated.[1][2][3] In a Phase I study involving healthy volunteers, all tested doses of **Izuforant** were found to be safe and well-tolerated, with no participants discontinuing the study due to adverse events.[1] [3] Similarly, a Phase IIa trial investigating **Izuforant** for cholinergic urticaria reported that all experienced adverse events were considered mild. A Phase II study in atopic dermatitis also did not raise any new safety concerns.

Q2: What are the most frequently reported adverse events in clinical trials of **Izuforant**?

A2: In a Phase IIa study of **Izuforant** for cholinergic urticaria, the most commonly reported adverse events were nausea and upper abdominal pain. These events occurred more frequently in the **Izuforant** group compared to the placebo group.

Q3: Were there any serious adverse events (SAEs) reported in **Izuforant** clinical trials?



A3: No treatment-related serious adverse events (SAEs) were reported in the Phase IIa clinical trial of **Izuforant** for cholinergic urticaria. The Phase I study in healthy volunteers also reported no deaths or discontinuations due to adverse events.

Q4: Did any participants discontinue the trials due to adverse events?

A4: No patients discontinued the study as a result of adverse events in the reported Phase I and Phase IIa clinical trials for **Izuforant**.

## **Summary of Common Adverse Events**

The following table summarizes the quantitative data on the most frequently reported adverse events from a Phase IIa clinical trial of **Izuforant** in patients with cholinergic urticaria.

| Adverse Event        | Izuforant Group<br>(n=19) | Placebo Group<br>(n=19) | Severity |
|----------------------|---------------------------|-------------------------|----------|
| Nausea               | 3 patients                | 1 patient               | Mild     |
| Upper Abdominal Pain | 2 patients                | 1 patient               | Mild     |

Data from a Phase IIa randomized, double-blind, placebo-controlled, multicentre crossover trial.

## **Experimental Protocols**

Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers

- Study Design: This was a dose-block-randomized, double-blind, placebo-controlled study.
- Participants: 64 healthy volunteers were enrolled.
- Methodology:
  - Single Ascending Dose (SAD): Participants received a single dose of Izuforant (ranging from 10 mg to 600 mg) or a placebo.
  - Multiple Ascending Dose (MAD): Participants received daily doses of Izuforant (100 mg to 400 mg) or a placebo for a specified period.



- Pharmacokinetic (PK) Analysis: Plasma and urine concentrations of **Izuforant** were measured to evaluate its pharmacokinetic profile.
- Pharmacodynamic (PD) Analysis: An imetit-induced eosinophil shape change (ESC)
  inhibition test was used to measure the antagonistic effect of Izuforant on the H4 receptor.
- Safety Assessment: Safety and tolerability were monitored throughout the study.

Phase IIa Crossover Trial in Patients with Cholinergic Urticaria

- Study Design: This was a randomized, double-blind, placebo-controlled, multicentre, crossover trial.
- Participants: 19 patients with cholinergic urticaria who had an inadequate response to H1 antihistamines were included in the analysis.
- Methodology:
  - Treatment: Patients received **Izuforant** 100 mg twice daily or a placebo. Due to the crossover design, each patient received both treatments at different times.
  - Primary Endpoint: The primary endpoint was the change from baseline in the Urticaria Activity Score.
  - Exploratory Endpoints: Included assessments of Cholinergic Urticaria Activity Score over 7 days, Urticaria Control Test, Physician Global Assessment, Patient Global Assessment of Severity, provocation tests, Dermatology Life Quality Index, and Cholinergic Urticaria Quality of Life.
- Safety Assessment: Safety and tolerability were assessed throughout the trial.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for Monitoring Adverse Events in a Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histamine receptor 4 in cholinergic urticaria with izuforant (LEO 152020): results from a phase IIa randomized double-blind placebo-controlled multicentre crossover trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Common adverse events of Izuforant in clinical trials].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394326#common-adverse-events-of-izuforant-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com